

"spectroscopic comparison of 1,3-Butanediol diacetate and related esters"

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Compound of Interest

Compound Name: **1,3-Butanediol diacetate**

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Spectroscopic Comparison of 1,3-Butanediol Diacetate and Related Esters

A comprehensive guide to the spectroscopic characteristics of **1,3-butanediol diacetate** and its isomers, providing researchers, scientists, and drug development professionals with essential data for identification and analysis.

This guide offers an objective comparison of the spectroscopic properties of **1,3-butanediol diacetate** and its related esters, including 1,2-butanediol diacetate and 1,4-butanediol diacetate. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,3-butanediol diacetate** and its isomers, facilitating a clear comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	CH ₃ (Acetate)	CH ₂ (Backbone)	CH (Backbone)	CH ₃ (Backbone)
1,3-Butanediol Diacetate	~2.04 (s, 3H), ~2.02 (s, 3H)	~4.1 (m, 2H), ~1.8 (m, 2H)	~5.0 (m, 1H)	~1.2 (d, 3H)
1,2-Butanediol Diacetate	~2.08 (s, 3H), ~2.01 (s, 3H)	~4.1 (m, 1H), ~3.9 (m, 1H), ~1.6 (m, 2H)	~4.9 (m, 1H)	~0.9 (t, 3H)
1,4-Butanediol Diacetate	~2.05 (s, 6H)	~4.1 (m, 4H), ~1.7 (m, 4H)	-	-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O (Carbonyl)	CH ₃ (Acetate)	CH ₂ -O (Backbone)	CH-O (Backbone)	CH ₂ (Backbone)	CH ₃ (Backbone)
1,3-Butanediol Diacetate	~170.5, ~170.0	~21.2, ~21.0	~60.5	~68.0	~35.0	~19.5
1,2-Butanediol Diacetate	~170.8, ~170.2	~21.0, ~20.8	~65.0	~71.0	~25.0	~9.5
1,4-Butanediol Diacetate	~171.0	~21.0	~64.0	-	~25.5	-

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound	C=O Stretch (Ester)	C-O Stretch (Ester)	C-H Stretch (Alkyl)
1,3-Butanediol Diacetate[1][2]	~1735	~1240, ~1050	~2980
1,2-Butanediol Diacetate	~1740	~1235, ~1045	~2970
1,4-Butanediol Diacetate[3][4]	~1738	~1245, ~1030	~2960

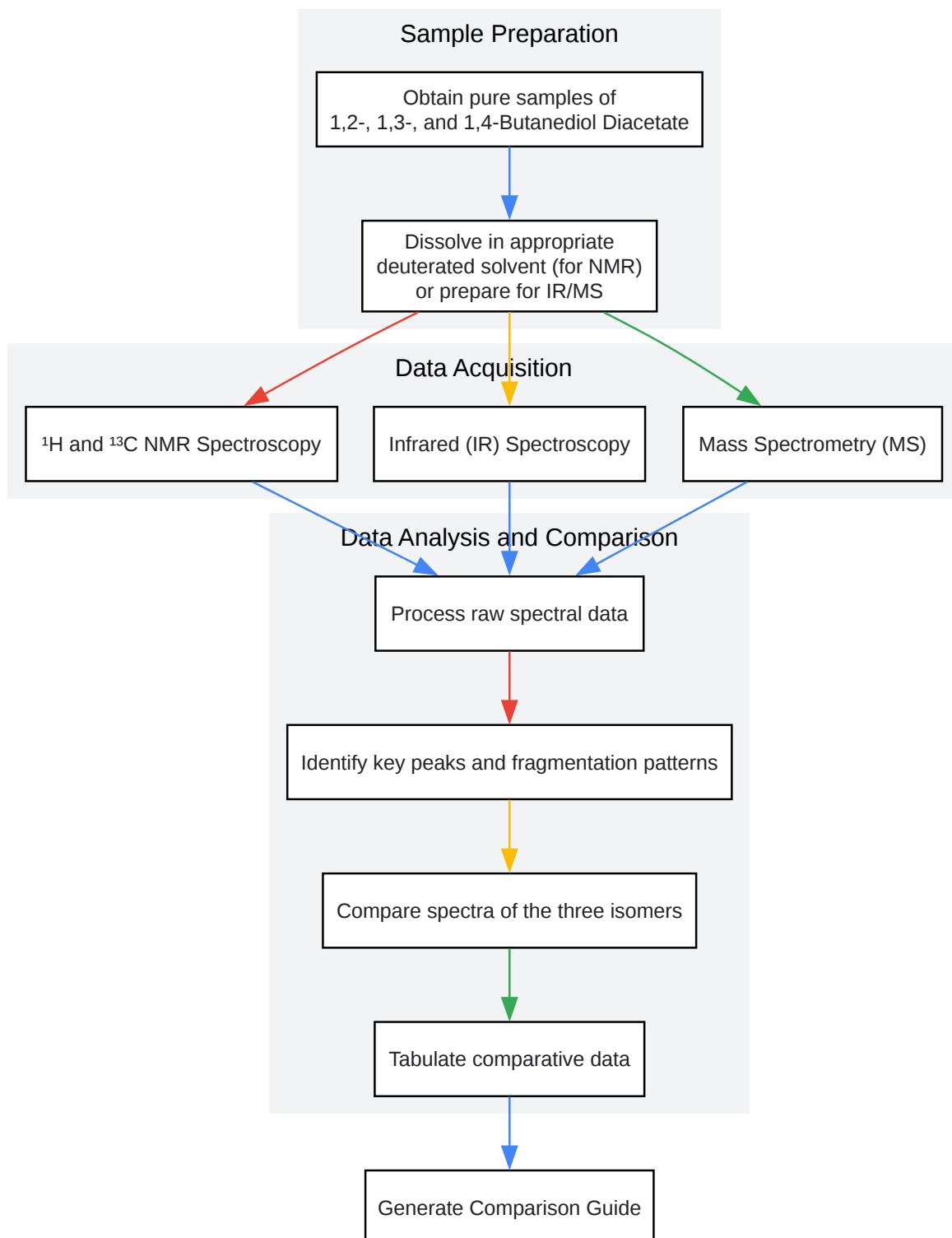
Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
1,3-Butanediol Diacetate[1][5]	174.19	115, 101, 87, 71, 43
1,2-Butanediol Diacetate[6][7]	174.19	115, 101, 87, 73, 43
1,4-Butanediol Diacetate[8][9]	174.19	115, 88, 73, 43

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the butanediol diacetate isomers.

Spectroscopic Comparison Workflow

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Caption: Workflow for Spectroscopic Comparison.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a proton spectrum with a spectral width of approximately 12 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
 - Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:

- Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like esters.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Ionization: Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
 - Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
 - Detection: Detect the abundance of each ion.
- Data Processing: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. Identify the molecular ion peak and analyze the fragmentation

pattern to elucidate the structure.

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